molecular formula C8H14ClN3 B13343874 5-(Aminomethyl)-4,6-dimethylpyridin-2-amine hydrochloride

5-(Aminomethyl)-4,6-dimethylpyridin-2-amine hydrochloride

Cat. No.: B13343874
M. Wt: 187.67 g/mol
InChI Key: MMLZDOMJARWPCJ-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-4,6-dimethylpyridin-2-amine hydrochloride is a chemical compound with a pyridine ring structure substituted with aminomethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-4,6-dimethylpyridin-2-amine hydrochloride typically involves the reaction of 4,6-dimethyl-2-pyridinecarboxaldehyde with aminomethyl reagents under acidic conditions. The reaction is often catalyzed by acids such as hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction conditions may include heating and stirring to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the pure hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-4,6-dimethylpyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(Aminomethyl)-4,6-dimethylpyridin-2-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating certain diseases and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-4,6-dimethylpyridin-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-2-furancarboxylic acid: Similar structure but with a furan ring.

    4,6-Dimethyl-2-pyridinecarboxaldehyde: Precursor in the synthesis of the compound.

    5-Hydroxymethylfurfural: Another compound with similar functional groups.

Uniqueness

5-(Aminomethyl)-4,6-dimethylpyridin-2-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H14ClN3

Molecular Weight

187.67 g/mol

IUPAC Name

5-(aminomethyl)-4,6-dimethylpyridin-2-amine;hydrochloride

InChI

InChI=1S/C8H13N3.ClH/c1-5-3-8(10)11-6(2)7(5)4-9;/h3H,4,9H2,1-2H3,(H2,10,11);1H

InChI Key

MMLZDOMJARWPCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1CN)C)N.Cl

Origin of Product

United States

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